MAGE-3 (143-151)

HLA restriction MHC class I epitope cancer-testis antigen

Research supply gap: MAGE-3 immunology tools lack an HLA-B*5201-restricted epitope for studies in Japanese and other Asian cohorts. MAGE-3 (143-151) (sequence WQYFFPVIF) is the only MAGE-3 CTL epitope presented by HLA-B*5201, validated by dendritic cell cross-presentation of apoptotic tumor cells (Russo et al. 2000). • Enables HLA-B52-specific T-cell assays not possible with A1/A2/A24-restricted epitopes. • Cross-presentation-validated, reflecting natural proteasomal processing. • Lyophilized ≥95% purity, available in 1 mg to bulk, shipped ambient.

Molecular Formula
Molecular Weight
Cat. No. B1575060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (143-151)
SynonymsMelanoma-associated antigen 3 (143-151); MAGE-3 (143-151)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (143-151) Peptide for HLA-B*5201-Restricted Cancer Immunotherapy Research: Procurement-Relevant Baseline


MAGE-3 (143-151), sequence WQYFFPVIF, is a synthetic nonapeptide derived from the cancer-testis antigen MAGE-A3 (Melanoma-Associated Antigen 3) [1]. It was identified as a cytotoxic T lymphocyte (CTL) epitope presented exclusively by the HLA-B*5201 molecule, following stimulation of patient-derived T cells with dendritic cells (DCs) that had phagocytosed apoptotic MAGE-3-expressing tumor cells [2]. The peptide has a molecular formula of C68H83N11O12, a molecular weight of 1246.45 Da, CAS number 266360-23-0, and a calculated aqueous solubility of 3.7×10⁻³ g/L at 25 °C . MAGE-A3 is expressed in a broad range of tumor types—including melanoma, non-small cell lung cancer, head and neck squamous cell carcinoma, and bladder carcinoma—but is silenced in normal tissues except testis and placenta [3].

Why MAGE-3 (143-151) Cannot Be Replaced by Other MAGE-3-Derived Peptides in HLA-B52-Specific Immunotherapy Research


MAGE-3-derived peptides are not interchangeable because each is restricted by a distinct HLA allotype that determines its immunological target population and experimental utility [1]. The well-characterized MAGE-3 epitopes include EVDPIGHLY (168-176; HLA-A1), FLWGPRALV (271-279; HLA-A2), TFPDLESEF (97-105; HLA-A24), IMPKAGLLI (195-203; HLA-A24), and MEVDPIGHLY (167-176; HLA-B44) [2]. None of these bind HLA-B*5201. Because HLA-B52 exhibits markedly different population frequencies—approximately 10–12% in Japanese populations versus ~1–2% in European populations [3]—a researcher designing a vaccine or T-cell assay for HLA-B52⁺ cohorts cannot substitute MAGE-3 (143-151) with an HLA-A2- or HLA-A24-restricted peptide without completely losing immunological relevance. Furthermore, the peptide was identified through a cross-presentation pathway involving dendritic cell uptake of apoptotic tumor cells, which is mechanistically distinct from the direct peptide-pulsing methods used for most other MAGE-3 epitopes [1].

Quantitative Differentiation Evidence for MAGE-3 (143-151) Relative to Other MAGE-3 CTL Epitopes


HLA-B*5201 Exclusive Restriction: No Known Alternative MAGE-3 Epitope Fills This HLA Niche

MAGE-3 (143-151) is the only MAGE-3-derived CTL epitope experimentally demonstrated to be presented by HLA-B*5201 [1]. The other five well-defined MAGE-3 CTL epitopes are restricted by HLA-A1 (EVDPIGHLY), HLA-A2 (FLWGPRALV), HLA-A24 (TFPDLESEF and IMPKAGLLI), and HLA-B44 (MEVDPIGHLY) [2]. HLA-B*5201 allele frequency is approximately 10.9% in the Japanese population (n = 1,018 alleles sampled) versus approximately 1.2% in Franco-Spanish populations [3]. This peptide therefore represents the sole tool for investigating MAGE-3-specific T cell responses in the context of HLA-B52, an allele that is common in East Asian populations and is strongly associated with ulcerative colitis and Takayasu arteritis in Japan [3].

HLA restriction MHC class I epitope cancer-testis antigen peptide vaccine design HLA-B52 population coverage

Natural Processing by Autologous Tumor Cells: Evidence That MAGE-3 (143-151) Is a Bona Fide Tumor-Rejection Epitope

MAGE-3 (143-151) was demonstrated to be naturally processed and presented by autologous tumor cells. MSR3-M3 cytotoxic effector cells specifically killed the autologous MSR3-B52 melanoma cell line (which expresses MAGE-3 and HLA-B*5201) but not HLA-unrelated melanomas or autologous activated T-blasts. In a standard ⁵¹Cr-release cytotoxicity assay, MSR3-M3 effectors lysed MSR3-B52 tumor cells; lysis of autologous T-blasts was observed only when pulsed with 3 µM of exogenous peptide WQYFFPVIF, demonstrating peptide-specific recognition [1]. In contrast, peptide MAGE-A3 (195-203) IMPKAGLLI (HLA-A24-restricted) was subsequently shown to be poorly processed and not an appropriate target for cancer immunotherapy, as CTL clones recognizing this peptide failed to lyse HLA-A24⁺ MAGE-3⁺ tumor cells [2]. This establishes that not all MAGE-3-derived peptides are equally processed in tumor cells, and MAGE-3 (143-151) carries direct evidence of natural tumor presentation.

natural antigen processing tumor cell lysis CTL cytotoxicity assay cross-presentation MHC class I pathway

Discovery Through Dendritic Cell Cross-Presentation of Apoptotic Tumor Cells: A Physiologically Relevant Identification Method

Unlike the majority of MAGE-3 CTL epitopes that were identified by screening synthetic peptide libraries pulsed onto target cells, MAGE-3 (143-151) was discovered through a physiologically relevant pathway: dendritic cells phagocytosed apoptotic MAGE-3-expressing tumor cells, processed the antigen, and cross-presented the epitope on HLA-B*5201 to prime autologous T cells [1]. Approximately one-third of DCs took up apoptotic bodies from irradiated vector-producing cells within 24 hours, with the proportion increasing over time, as confirmed by confocal microscopy [1]. This contrasts with the identification of MAGE-3 (271-279) FLWGPRALV, which was found by synthesizing peptides bearing consensus HLA-A2 anchor residues and testing for direct binding and CTL induction from normal donor lymphocytes [2]. MAGE-3 (97-105) TFPDLESEF was similarly identified by screening five synthetic peptides carrying the HLA-A24 binding motif using an HLA class I stabilization assay [3]. The cross-presentation-based discovery of MAGE-3 (143-151) makes it uniquely suited for studies of DC-based vaccination and physiological antigen processing.

cross-presentation dendritic cell apoptotic cell phagocytosis MHC class I pathway T cell priming

Physicochemical Profile: Higher Molecular Weight and Hydrophobicity Compared to Other MAGE-3 Nonamers

MAGE-3 (143-151) (WQYFFPVIF) has a molecular weight of 1246.45 Da and a calculated aqueous solubility of 3.7×10⁻³ g/L at 25 °C . This distinguishes it substantially from other commonly used MAGE-3 nonamers: MAGE-3 (271-279) FLWGPRALV has a MW of 1058.3 Da (C₅₃H₇₉N₁₃O₁₀) [1], MAGE-3 (195-203) IMPKAGLLI has a MW of 955.3 Da (C₄₅H₈₂N₁₀O₁₀S) and is reported as soluble in ultrapure water at 1 mg/mL [2], and MAGE-3 (168-176) EVDPIGHLY has a MW of 1042.2 Da and is also soluble at 1 mg/mL in ultrapure water [3]. The higher MW and markedly lower aqueous solubility of MAGE-3 (143-151) (containing three phenylalanine, one tryptophan, and one tyrosine residue, contributing to its hydrophobicity) mean that researchers procuring this peptide must account for specific solubilization protocols, potentially requiring DMSO or other organic co-solvents.

peptide solubility molecular weight hydrophobicity formulation RP-HPLC

HLA-B*5201 Binding Motif Characteristics: Gln at P2, Phe at P9 — Distinct from Other MAGE-3 Epitope Anchor Profiles

The MAGE-3 (143-151) peptide WQYFFPVIF was identified by screening the MAGE-3 coding region for peptides carrying the HLA-B*5201 binding motif, which requires Gln (or Asp) at position 2 and Phe (or Ile) at the C-terminal position (position 9 for nonamers) [1]. This anchor residue profile is structurally distinct from the motifs of other MAGE-3 epitopes: HLA-A1 requires Asp/Glu at P3 and Tyr at P9 (EVDPIGHLY); HLA-A2 requires Leu/Met at P2 and Val/Leu at P9 (FLWGPRALV); HLA-A24 requires Tyr/Phe at P2 and Phe/Leu/Ile at P9 (TFPDLESEF and IMPKAGLLI); HLA-B44 requires Glu at P2 and Tyr/Phe at P9 (MEVDPIGHLY) [2]. The unique P2 anchor (Gln) in MAGE-3 (143-151) means that even if one attempted to substitute another MAGE-3 nonamer into an HLA-B*5201 binding assay, the fundamentally different anchor requirements would preclude productive binding.

HLA binding motif anchor residues MHC-peptide interaction epitope prediction T cell receptor recognition

Evidence-Backed Research and Procurement Application Scenarios for MAGE-3 (143-151)


HLA-B52-Positive Cancer Peptide Vaccine Preclinical Development Targeting East Asian Cohorts

MAGE-3 (143-151) is uniquely positioned as the sole MAGE-3-derived CTL epitope for HLA-B*5201-restricted vaccine design, with HLA-B52 allele frequencies reaching ~10.9% in Japanese populations [1]. Preclinical vaccine studies using dendritic cells pulsed with MAGE-3 (143-151) or apoptotic MAGE-3-expressing tumor cells can model DC-based vaccination strategies specifically tailored to HLA-B52⁺ cancer patients. The Russo et al. (2000) study provides a direct protocol framework: DCs exposed to irradiated, apoptotic MAGE-3-expressing cells successfully cross-presented the MAGE-3 (143-151) epitope and induced tumor-specific CTL responses [2].

Cross-Presentation Mechanistic Studies Using a Defined MAGE-3 Epitope with Proven Natural Processing

Because MAGE-3 (143-151) was identified through the physiologically relevant pathway of DC phagocytosis of apoptotic tumor cells and subsequent cross-presentation on MHC class I [1], it serves as a validated model antigen for studying antigen cross-presentation mechanisms. Unlike MAGE-A3 (195-203), which was later shown to be poorly processed by tumor cells [2], MAGE-3 (143-151) carries direct evidence of natural proteasomal processing and HLA-B*5201 loading in autologous melanoma cells. This makes it a reliable tool for dissecting the cross-presentation pathway or screening adjuvants that enhance DC-mediated antigen presentation.

T Cell Epitope Discovery and MHC Multimer Reagent Development Targeting Underrepresented HLA Alleles

The development of HLA-B*5201 tetramer or dextramer reagents loaded with MAGE-3 (143-151) fills a gap in the immunomonitoring toolkit, as the majority of existing MAGE-3 MHC multimers target HLA-A1, HLA-A2, or HLA-A24 [1]. With approximately 10% allele frequency in Japanese populations [2], HLA-B52 tetramers loaded with MAGE-3 (143-151) enable ex vivo detection and enumeration of MAGE-3-specific CD8⁺ T cells in HLA-B52⁺ cancer patients—an assay that cannot be performed using any other MAGE-3 peptide-MHC combination.

Comparative Immunogenicity Studies Across MAGE-3 Epitopes with Distinct HLA Restrictions

MAGE-3 (143-151) enables head-to-head immunogenicity comparisons between MAGE-3 epitopes restricted by different HLA allotypes. A comparative study design could evaluate CTL induction efficiency, TCR repertoire diversity, and tumor-lytic capacity across MAGE-3 (143-151) (HLA-B52), MAGE-3 (271-279) (HLA-A2), and MAGE-3 (97-105) (HLA-A24) using parallel DC-peptide pulsing protocols. Such studies are critical for rational peptide vaccine composition design in multi-allelic patient populations. The distinct physicochemical properties of MAGE-3 (143-151) (MW 1246 Da, limited aqueous solubility [3]) also allow investigation of how peptide hydrophobicity influences loading efficiency onto different HLA class I molecules.

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